N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide
Description
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(24(27)18-11-8-12-19(15-18)28-2)23(17-9-4-3-5-10-17)21-16-25-22-14-7-6-13-20(21)22/h3-16,23,25H,1-2H3 |
InChI Key |
ZRRRLQKUKVFHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of catalysts and optimization of reaction parameters are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Reaction Optimization Data
Experimental studies on amide bond formation provide critical insights into optimizing synthesis conditions. Below are key findings from solvent, temperature, and reagent screenings:
Table 1: Solvent Screening for Amide Bond Formation
| Solvent | NMR Yield (%) (2 h) | NMR Yield (%) (4 h) |
|---|---|---|
| Mineral oil | 44 | 74 |
| EtOAc | 84 | 97 |
| 2-Me-THF | 75 | 98 |
| Isopropyl acetate | 83 | 99 |
| TEA | 86 | – |
Data adapted from Table S4 in .
Table 2: Temperature Screening for Amide Bond Formation
| Temperature (°C) | NMR Yield (%) |
|---|---|
| 40 | 84 |
| 50 | 95 |
| 60 | 97 |
Data adapted from Table S6 in .
Table 3: Effect of Reagent Equivalents on Yield
| DPDTC Equivalents | NMR Yield (%) |
|---|---|
| 1 | 83 |
| 2 | 88 |
| 3 | 93 |
| 4 | 98 |
| 5 | 94 |
Data adapted from Table S1 in .
Amide Bond Formation
The compound’s benzamide moiety likely forms via condensation between an indole derivative and a benzoyl chloride or activated ester. Studies on analogous systems show that:
-
Surfactant-assisted reactions in aqueous solutions enhance efficiency, with yields reaching 98% under optimized conditions .
-
Base additives like DIPEA improve yields (e.g., 94% vs. 87% with NMM) .
Reduction and Acylation
Steps involving NaBH₄ reduction and subsequent acylation with chloroacetyl chloride are critical for forming the methylated benzamide structure. These reactions typically proceed under anhydrous conditions to minimize side products .
Analytical Techniques
-
1H NMR spectroscopy : Used to quantify yields by integrating product peaks against internal standards (e.g., 1,3,5-trimethoxybenzene) .
-
TLC : Monitors reaction progress by tracking intermediate and product spots.
Structural Reactivity Considerations
The indole ring’s electron-rich nature and the benzamide’s electron-withdrawing groups influence reactivity:
-
Electrophilic substitution : The indole’s 3-position is reactive, enabling coupling with benzamide precursors .
-
Amide hydrolysis : Potential susceptibility to acidic/basic conditions due to the benzamide functional group.
Biological Relevance
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide and its analogs. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
Key Findings:
- In vitro evaluations against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values indicating potent activity. For instance, one derivative demonstrated an IC50 of 0.34 µM against MCF-7 cells, suggesting strong potential for development as a chemotherapeutic agent .
- Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase, similar to the action of colchicine, a known microtubule inhibitor .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. The emergence of drug-resistant strains necessitates the development of new antimicrobial agents.
Research Insights:
- A series of benzamide derivatives were synthesized and tested for their antibacterial and antifungal activities. One compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 5.08 µM .
- The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance antimicrobial efficacy, paving the way for new therapeutic options against resistant strains .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound.
Table: Structure-Activity Relationships
| Compound | Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| 7d | HeLa | 0.52 | Strong apoptosis induction |
| 7d | MCF-7 | 0.34 | Cell cycle arrest at G2/M |
| W6 | Bacterial | 5.19 | Effective against S. aureus |
| W1 | Fungal | 5.08 | Comparable to fluconazole |
This table summarizes the activities of selected compounds derived from this compound, highlighting their potential in both anticancer and antimicrobial applications.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with analogs from the evidence:
Key Observations:
- Substituent Position : The meta-methoxy group in the target compound (vs. para-methoxy in ) may alter electronic effects, influencing binding affinity in biological systems.
- Functional Groups : The N-methyl group in the target reduces hydrogen-bonding capacity relative to hydroxy or ethyl groups in , possibly impacting solubility.
Biological Activity
N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide, a compound with the molecular formula C23H19N3O3 and a molecular weight of 385.4 g/mol, has garnered attention in recent scientific research due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
The compound features an indole moiety linked to a phenyl group, with additional methoxy and methyl substituents. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H19N3O3
- Molecular Weight : 385.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to modulate neurotransmitter systems, particularly serotonin receptors, which may underlie its potential therapeutic effects.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and oxidative stress pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/ml | |
| Escherichia coli | 4 µg/ml | |
| Pseudomonas aeruginosa | 8 µg/ml |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes . This activity is crucial for the treatment of inflammatory diseases, making it a candidate for further investigation in this area.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : In a study published in MDPI, researchers reported that the compound significantly inhibited cell proliferation in multiple cancer cell lines and induced apoptosis via caspase-dependent pathways .
- Antimicrobial Research : A comprehensive review highlighted its efficacy against various pathogens, demonstrating lower MIC values than standard antibiotics, suggesting its potential as an alternative treatment option .
- Inflammation Model : Another study investigated its effects on inflammatory markers in vitro, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and substituted benzamides. For example, analogous indole-containing compounds (e.g., N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide) are synthesized using acid chlorides and hydroxylamine derivatives under biphasic conditions (K₂CO₃/EtOAc:H₂O) . Key steps include controlling pH to isolate intermediates and purification via recrystallization.
Q. How can vibrational spectroscopy (FTIR/Raman) be utilized to characterize this compound?
- Methodological Answer : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT)-simulated spectra. For instance, B3LYP/6-311++G(d,p) basis sets have been used to predict vibrational frequencies of similar indole derivatives, with deviations <10 cm⁻¹ from experimental data. Potential Energy Distribution (PED) analysis identifies dominant contributions to specific peaks (e.g., C=O stretching at ~1650 cm⁻¹) .
Q. What crystallographic tools are suitable for structural elucidation?
- Methodological Answer : X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. SHELXTL (Bruker AXS version) enables structure solution via direct methods, particularly for small molecules. ORTEP-III can visualize thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
- Methodological Answer : Use hybrid functionals like B3LYP with larger basis sets (6-311++G(d,p)) to model electronic and vibrational properties. For example, discrepancies in Raman intensities between experimental and theoretical spectra of N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide were resolved by optimizing molecular geometry and scaling calculated frequencies .
Q. What thermodynamic insights can be derived for this compound under varying temperatures?
- Methodological Answer : Calculate thermodynamic parameters (Cp, S, ΔH) using DFT at temperatures ranging 100–1000 K. For analogous compounds, entropy and heat capacity increase linearly with temperature due to enhanced vibrational modes, as shown in Figure 7 of Srinivasaraghavan et al. (2017). Tabulate results for reproducibility (e.g., Table 6 in ).
Q. How does molecular electrostatic potential (MEP) analysis inform reactivity?
- Methodological Answer : Generate MEP maps via DFT to identify nucleophilic/electrophilic sites. For N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, the sulfonyl oxygen and carbonyl group exhibit negative potentials (-0.05 to -0.08 a.u.), indicating susceptibility to electrophilic attacks .
Q. What strategies address discrepancies in biological activity predictions vs. experimental results?
- Methodological Answer : Cross-validate computational docking (e.g., serotonin receptor targeting) with in vitro assays. For example, GR 55562 (a benzamide derivative) showed 5-HT receptor affinity in silico but required SAR studies to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
